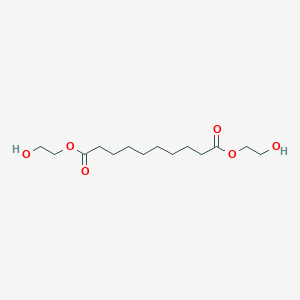

Bis(2-Hydroxyethyl)Sebacate

Overview

Description

Bis(2-Hydroxyethyl)Sebacate (BHES) is a chemical compound that belongs to the class of sebacate esters. BHES is a colorless, odorless, and viscous liquid that is soluble in water and organic solvents. BHES has been widely used in different fields, including the pharmaceutical industry, cosmetics, and polymer science. BHES is known for its excellent properties, such as biocompatibility, low toxicity, and high stability, which make it an attractive compound for various applications.

Mechanism of Action

The mechanism of action of Bis(2-Hydroxyethyl)Sebacate is not fully understood, but it is believed to involve the formation of hydrogen bonds with the surrounding molecules. Bis(2-Hydroxyethyl)Sebacate can form hydrogen bonds with water molecules, which can alter the properties of the surrounding environment and affect the behavior of other molecules. Bis(2-Hydroxyethyl)Sebacate can also interact with other molecules, such as proteins and lipids, through hydrogen bonding and hydrophobic interactions, which can affect their structure and function.

Biochemical and Physiological Effects:

Bis(2-Hydroxyethyl)Sebacate has been shown to have low toxicity and biocompatibility, which makes it suitable for various biomedical applications. Bis(2-Hydroxyethyl)Sebacate has been tested for its cytotoxicity and genotoxicity, and it has been found to be safe for use in vitro and in vivo. Bis(2-Hydroxyethyl)Sebacate has also been shown to have antioxidant and anti-inflammatory properties, which can be beneficial for the treatment of various diseases, such as cancer and cardiovascular diseases.

Advantages and Limitations for Lab Experiments

Bis(2-Hydroxyethyl)Sebacate has several advantages for use in laboratory experiments. Bis(2-Hydroxyethyl)Sebacate is a stable and reproducible compound that can be easily synthesized and purified. Bis(2-Hydroxyethyl)Sebacate has low toxicity and is biocompatible, which makes it suitable for use in cell culture and animal studies. However, Bis(2-Hydroxyethyl)Sebacate has some limitations, such as its high viscosity, which can affect its handling and mixing with other compounds. Bis(2-Hydroxyethyl)Sebacate can also form aggregates at high concentrations, which can affect its properties and behavior.

Future Directions

Bis(2-Hydroxyethyl)Sebacate has a wide range of potential applications in various scientific fields, and there are several future directions for research. One direction is to investigate the use of Bis(2-Hydroxyethyl)Sebacate as a drug carrier for the delivery of hydrophobic drugs. Bis(2-Hydroxyethyl)Sebacate can form stable micelles in water, which can encapsulate hydrophobic drugs and improve their solubility and bioavailability. Another direction is to explore the use of Bis(2-Hydroxyethyl)Sebacate as a plasticizer for the preparation of polymeric materials for tissue engineering and drug delivery applications. Bis(2-Hydroxyethyl)Sebacate can improve the mechanical properties and biocompatibility of polymeric materials, which can enhance their performance in vivo. Finally, further studies are needed to understand the mechanism of action of Bis(2-Hydroxyethyl)Sebacate and its interactions with other molecules, which can provide insights into its properties and behavior.

Scientific Research Applications

Bis(2-Hydroxyethyl)Sebacate has been extensively studied for its potential applications in various scientific fields. In the pharmaceutical industry, Bis(2-Hydroxyethyl)Sebacate has been used as a drug carrier for the delivery of hydrophobic drugs. Bis(2-Hydroxyethyl)Sebacate can form stable micelles in water, which can encapsulate hydrophobic drugs and improve their solubility and bioavailability. Bis(2-Hydroxyethyl)Sebacate has also been used as a plasticizer for the preparation of polymeric materials, such as poly(lactic acid) and poly(ε-caprolactone), which are used for tissue engineering and drug delivery applications.

properties

CAS RN |

17200-46-3 |

|---|---|

Product Name |

Bis(2-Hydroxyethyl)Sebacate |

Molecular Formula |

C14H26O6 |

Molecular Weight |

290.35 g/mol |

IUPAC Name |

bis(2-hydroxyethyl) decanedioate |

InChI |

InChI=1S/C14H26O6/c15-9-11-19-13(17)7-5-3-1-2-4-6-8-14(18)20-12-10-16/h15-16H,1-12H2 |

InChI Key |

HPGPXNBJMFJCTM-UHFFFAOYSA-N |

SMILES |

C(CCCCC(=O)OCCO)CCCC(=O)OCCO |

Canonical SMILES |

C(CCCCC(=O)OCCO)CCCC(=O)OCCO |

synonyms |

Decanedioic acid bis(2-hydroxyethyl) ester |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(Trichlorosilyl)ethyl]pyridine](/img/structure/B100377.png)

![9,10-Anthracenedione, 1-amino-2-[4-[(hexahydro-2-oxo-1H-azepin-1-yl)methyl]phenoxy]-4-hydroxy-](/img/structure/B100396.png)